molecular formula C7H7ClN2O2 B1322478 Ethyl 2-chloropyrimidine-4-carboxylate CAS No. 1196152-00-7

Ethyl 2-chloropyrimidine-4-carboxylate

Cat. No. B1322478
M. Wt: 186.59 g/mol
InChI Key: PWNAFFKEIJSHRD-UHFFFAOYSA-N
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Description

Ethyl 2-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring structure. The ethyl ester group at position 4 and the chloro substituent at position 2 are characteristic for this specific compound. It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was obtained through a one-pot, three-component condensation involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride . Similarly, the synthesis of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was achieved, demonstrating the versatility of pyrimidine derivatives in forming complex fused ring systems .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction crystallography, as demonstrated for Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . The geometry, vibrational frequencies, and NMR chemical shifts can be calculated using density functional theory (DFT) methods, which have been shown to reproduce experimental results effectively .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, as seen with Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which reacts with different nucleophiles to yield a variety of substitution products . The reaction pathways can be influenced by factors such as the basicity and nucleophilicity of the reaction media .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their spectroscopic characteristics (FT-IR, 1H, and 13C NMR), can be experimentally determined and are crucial for the identification and characterization of these compounds . Additionally, properties like nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) can be evaluated using computational methods .

Scientific Research Applications

1. Heterocyclic Compound Synthesis

Ethyl 2-chloropyrimidine-4-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, it reacts with 2-aminopyrimidines to prepare ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which are then hydrolyzed to produce carboxylic acids. These acids have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).

2. Novel Pyrimidine Synthesis

Ethyl 2-chloropyrimidine-4-carboxylate is used in the synthesis of novel pyrimidine derivatives. For example, ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates react with bromomalononitrile to yield ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These compounds have shown potential in forming various pyrimidine derivatives (Sherif et al., 1993).

3. Nucleophilic Substitution Reactions

Ethyl 2-chloropyrimidine-4-carboxylate undergoes various nucleophilic substitution reactions. For instance, its reaction with dimethylamine, sodium phenoxide,and other reagents leads to different substitution products. These reactions are significant for understanding the chemical behavior of chloropyrimidines and can be applied in the synthesis of more complex compounds (Shadbolt & Ulbricht, 1967).

4. Medicinal Chemistry

In medicinal chemistry, derivatives of Ethyl 2-chloropyrimidine-4-carboxylate have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. This highlights its potential application in developing drugs targeting specific cellular pathways (Palanki et al., 2002).

5. Antimicrobial and Anti-inflammatory Activity

Derivatives of Ethyl 2-chloropyrimidine-4-carboxylate have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities. This underlines the compound's significance in the development of new therapeutic agents (A.S.Dongarwar et al., 2011).

6. Organic Synthesis

Ethyl 2-chloropyrimidine-4-carboxylate is also used in organic synthesis for creating various novel compounds. For example, its reaction with 2-chloropyrimidine and 2-chlorobenzoxazole produces isoxazolones with pyrimidine and benzoxazole rings. These types of reactions are useful in the synthesis of complex organic molecules (Marjani & Khalafy, 2010).

7. Antiallergenic Activity

Ethyl 2-chloropyrimidine-4-carboxylate derivatives have been prepared and tested for their antiallergenic activity. These compounds have shown potential in treating allergies, indicating the compound's application in developing new antiallergy medications (Temple et al., 1979).

Safety And Hazards

Ethyl 2-chloropyrimidine-4-carboxylate is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

Future Directions

While specific future directions for Ethyl 2-chloropyrimidine-4-carboxylate are not mentioned in the search results, pyrimidines have been highlighted for their potential in the development of new anti-inflammatory agents . This suggests that Ethyl 2-chloropyrimidine-4-carboxylate could potentially be explored in this context.

properties

IUPAC Name

ethyl 2-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNAFFKEIJSHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626387
Record name Ethyl 2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloropyrimidine-4-carboxylate

CAS RN

1196152-00-7
Record name Ethyl 2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After 2-chloropyrimidin-4-carboxylic acid (0.223 g, 1.4 mmol) was dissolved in DCM (7 mL), dicyclohexylcarbodiimide (0.29 g, 1.4 mmol), DMAP (0.017 g, 0.14 mmol) and EtOH (0.1 mL, 1.4 mmol) were added thereto, and the mixture was stirred at room temperature for 24 hours. After the termination of the reaction, the reactant was filtered and separated by column chromatography to obtain the title compound (0.13 g, 50%).
Quantity
0.223 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.017 g
Type
catalyst
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

The reaction mixture of 2-chloropyrimidine-4-carboxylic acid, 9.A (avialable from Anichem LLC, 1.00 g, 6.3 mmol), 1,3-dicyclohexylcarbodiimide (1.4 g, 6.9 mmol) and ethanol (0.32 g, 6.9 mmol) in DCM (10 ml) was stirred at room temperature overnight. The solid was filtrated off. DCM (80 ml) was added and washed with brine (30 ml) and dried over MgSO4. The solvent was evaporated. The crude product was purified by Cobi-Flash silica gel column to give 9.B. 0.74 g, yield, 63%. 1H NMR (400 MHz, chloroform-d) δ ppm 8.87 (1H, d, J=4.7 Hz), 7.95 (1H, d, J=4.7 Hz), 4.51 (2H, q, J=7.4 Hz), 1.45 (3H, t, J=7.0 Hz). MS ESI (pos.) m/e: 187.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9.A
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Sun, J Wang, KS Khan, W Yang… - Journal of Medicinal …, 2022 - ACS Publications
… For the pyrimidine analogs 28a–m, ethyl 2-chloropyrimidine-4-carboxylate (25) was used as starting material. A nucleophilic aromatic substitution reaction with the respective amine …
Number of citations: 8 pubs.acs.org
P Sun, J Wang, KS Khan, W Yang, WLB Ng, N Ilment… - 2022 - chemrxiv.org
… For the pyrimidine analogs 28a-m, ethyl 2-chloropyrimidine-4-carboxylate (25) was used as starting material. A nucleophilic aromatic substitution reaction with the respective amine …
Number of citations: 1 chemrxiv.org

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